molecular formula C18H14BrN3O2S B11307276 6-bromo-3-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide

6-bromo-3-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B11307276
M. Wt: 416.3 g/mol
InChI Key: PUQTYQZBWUHTTG-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted with a bromine atom at position 6 and a methyl group at position 2. The benzofuran is linked via a carboxamide group to a pyrazole ring, which is further substituted with a thiophen-2-ylmethyl moiety. The bromine atom introduces steric bulk and electron-withdrawing effects, while the thiophene and pyrazole groups contribute to π-π stacking and hydrogen-bonding capabilities.

Properties

Molecular Formula

C18H14BrN3O2S

Molecular Weight

416.3 g/mol

IUPAC Name

6-bromo-3-methyl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H14BrN3O2S/c1-11-14-5-4-12(19)9-15(14)24-17(11)18(23)21-16-6-7-20-22(16)10-13-3-2-8-25-13/h2-9H,10H2,1H3,(H,21,23)

InChI Key

PUQTYQZBWUHTTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)Br)C(=O)NC3=CC=NN3CC4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Methylation: The methyl group at the 3-position can be introduced via a Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Carboxamide Formation: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine, such as 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine, under dehydrating conditions using reagents like carbodiimides (e.g., EDCI) or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide (DMF), various nucleophiles.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and pyrazole rings.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

6-bromo-3-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound notable for its unique structural features, including a benzofuran core, a bromine atom, and a thiophene-substituted pyrazole moiety. Its diverse chemical structure suggests potential applications in various fields, particularly in medicinal chemistry, where it may exhibit biological activities such as antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have reported that sulfonamide derivatives, which share functional groups with this compound, show effectiveness against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
6-bromo compoundE. coli6.72 mg/mL
6-bromo compoundS. aureus6.63 mg/mL

The mechanism of action may involve interference with bacterial folic acid synthesis pathways, crucial for bacterial growth and proliferation.

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. The presence of both thiophene and pyrazole rings suggests interactions with specific molecular targets involved in cancer cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit key kinases involved in cancer signaling pathways.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory properties. Studies indicate that it may selectively inhibit cyclooxygenase (COX) enzymes, which are mediators in inflammatory processes:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
6-bromo compound40%75%

These results suggest that the compound could be useful in developing anti-inflammatory therapies.

Case Studies

Several case studies highlight the applications of compounds similar to this compound:

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this class significantly inhibited Staphylococcus aureus biofilm formation, indicating potential for treating chronic infections.
  • Cancer Cell Line Studies : Research involving human cancer cell lines showed that compounds with similar structures induced apoptosis in cancer cells through modulation of apoptotic pathways.
  • Inflammation Models : In vivo studies using carrageenan-induced edema models demonstrated that these compounds effectively reduced inflammation, supporting their potential use as therapeutic agents in inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Core Structure and Substituent Effects

Benzofuran vs. Benzimidazole Derivatives

  • 5/6-Chloro-benzimidazoles : These analogs (e.g., 5-chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole) exhibit planarity with dihedral angles of ~36–39° between the thiophene and benzimidazole rings, stabilized by C–H⋯N/S interactions . The NH group in benzimidazoles enhances solubility and intermolecular interactions compared to benzofurans.
Compound Core Structure Key Substituents Dihedral Angles (Thiophene-Core) Key Interactions
Target Compound Benzofuran 6-Br, 3-Me, thiophene Not reported Carboxamide linkage
5-Chloro-benzimidazole Benzimidazole 5-Cl, thiophene 38.90° C–H⋯N, C–H⋯S
6-Chloro-benzimidazole Benzimidazole 6-Cl, thiophene 36.32° C–H⋯N, C–H⋯S

Halogen Effects (Br vs. Cl)

Crystallographic and Packing Behavior

  • Co-Crystallization: The 5/6-chloro-benzimidazole isomers co-crystallize with minor occupancy (~3–6%) of the alternate isomer, highlighting the role of positional isomerism in crystal packing . Similar behavior may occur in the target compound if synthetic routes yield impurities.
  • Intermolecular Interactions : Weak C–H⋯N/S interactions in benzimidazoles stabilize parallel molecular chains along the [100] axis . The target compound’s carboxamide group may facilitate stronger hydrogen bonds, altering crystallization patterns.

Functional Group Comparisons

  • Carboxamide vs. Sulfonamide : The target compound’s carboxamide group (as in ’s pyrazole-carboxamide derivatives) offers moderate hydrogen-bonding capacity, while sulfonamides (e.g., in ’s Compound 2w) provide stronger acidity and binding affinity .

Biological Activity

The compound 6-bromo-3-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a benzofuran moiety, a pyrazole derivative, and a thiophene ring, contributing to its unique pharmacological profile. The presence of bromine and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : In vitro studies have indicated that it may inhibit the proliferation of certain cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, affecting cell proliferation and survival.
  • Interaction with Receptors : It is hypothesized that the compound interacts with various receptors, modulating their activity and influencing downstream signaling cascades.
  • Induction of Apoptosis : Evidence suggests that the compound may induce apoptosis in cancer cells through mitochondrial pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits growth of cancer cell lines
Anti-inflammatoryReduces inflammation in animal models

Table 2: IC50 Values Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.4
HeLa (Cervical Cancer)12.8
A549 (Lung Cancer)18.6

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effect of the compound against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations lower than traditional antibiotics, indicating its potential as an alternative treatment option.
  • Cancer Cell Proliferation : In a controlled experiment, the compound was tested on MCF-7 breast cancer cells, resulting in a significant reduction in cell viability at an IC50 value of 15.4 µM. This suggests its potential role as an anticancer agent.
  • In Vivo Anti-inflammatory Study : An animal model demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, highlighting its anti-inflammatory properties.

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